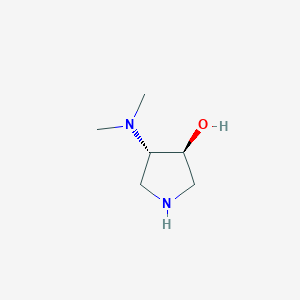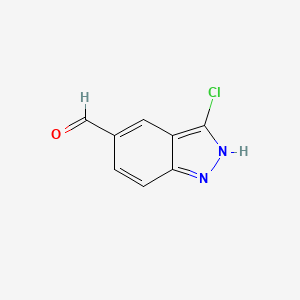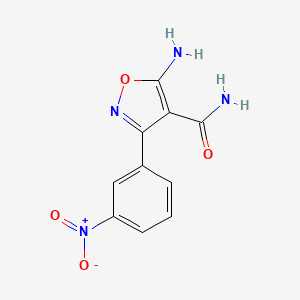
5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide
Vue d'ensemble
Description
“5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is available for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 248.20 . The average mass is 234.165 Da and the monoisotopic mass is 234.027664 Da .
Applications De Recherche Scientifique
Herbicidal Activity
5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide derivatives have demonstrated significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies. The activity is attributed to the specific substitution pattern on the isoxazole ring, highlighting their potential in agricultural applications (Hamper et al., 1995).
Antitumor Applications
The compound has been explored in the synthesis of antitumor drugs, such as temozolomide, showcasing its relevance in pharmaceutical research. Studies have identified routes to synthesize temozolomide, an important antitumor medication, using derivatives of this compound, indicating its utility in developing cancer treatments (Wang et al., 1997).
Enzyme Inhibition for Cancer Therapy
Research has identified that certain derivatives can inhibit enzymes involved in cancer cell growth. For instance, the nitroreductase enzyme in Walker cells, which activates drugs to cytotoxic agents, can be inhibited by derivatives of this compound, suggesting a mechanism to enhance the efficacy of cancer therapies (Knox et al., 1988).
C(sp(3))-H Bond Activation
Studies utilizing derivatives of this compound have shown potential in the field of organic synthesis, particularly in the Pd-catalyzed C(sp(3))-H bond activation. This research contributes to the development of novel synthetic routes and methodologies in organic chemistry (Pasunooti et al., 2015).
Carbonic Anhydrase Inhibition
Derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase II and VII, enzymes involved in various physiological processes. These studies suggest potential therapeutic applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Orientations Futures
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mécanisme D'action
Mode of action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propriétés
IUPAC Name |
5-amino-3-(3-nitrophenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-9(15)7-8(13-18-10(7)12)5-2-1-3-6(4-5)14(16)17/h1-4H,12H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUNVGVBAIOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






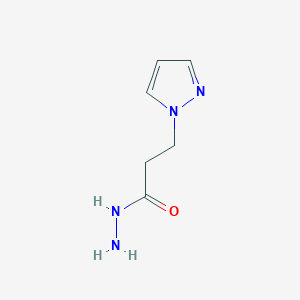
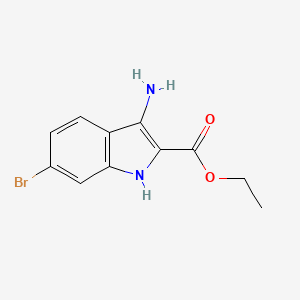
![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)


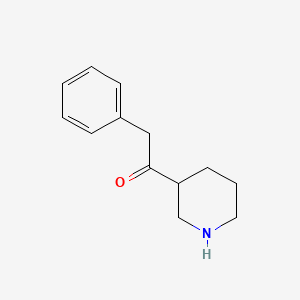
![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)
![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
